molecular formula C11H17NO2 B571499 Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI) CAS No. 120263-86-7

Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI)

Cat. No.: B571499
CAS No.: 120263-86-7
M. Wt: 195.262
InChI Key: YFNJOKOBOBELER-UHFFFAOYSA-N
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Description

Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester (9CI) is a heterocyclic organic compound with the molecular formula C11H17NO2 and a molecular weight of 195.25818 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a cycloprop[cd]inden ring system fused with a carbamic acid ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester typically involves the reaction of the corresponding amine with methyl chloroformate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamic acid, which can then interact with enzymes or receptors in biological systems. The cycloprop[cd]inden ring system may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, ethyl ester
  • Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, propyl ester

Uniqueness

Carbamic acid, (octahydro-2aH-cycloprop[cd]inden-2a-yl)-, methyl ester is unique due to its specific ester group and the cycloprop[cd]inden ring system. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl N-(6-tricyclo[4.3.0.02,9]nonanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-14-10(13)12-11-5-2-3-7-8(4-6-11)9(7)11/h7-9H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEPCLPQUYYYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC12CCCC3C1C3CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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